3-bromo-2-chloro-5-(difluoromethyl)thiophene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

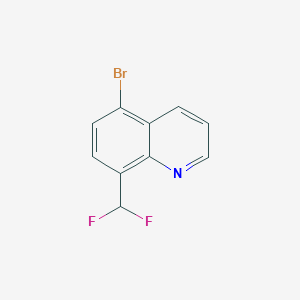

“3-bromo-2-chloro-5-(difluoromethyl)thiophene” is a chemical compound with the molecular formula C5H2BrClF2S . It is a derivative of thiophene, a heterocyclic compound that has gained increased interest in many fields of science and industry .

Synthesis Analysis

The synthesis of such compounds often involves halogen-substituted thiophenes as starting materials . A method known as the “halogen dance” reaction has been utilized for the preparation of iodothiophenes . This reaction involves the treatment of halogenated heteroaromatic compounds with LDA, leading to the formation of rearranged lithiated intermediates . The ease of migration of the halogen atom in halogen-substituted thiophenes in this reaction depends on its nature and increases in the series Cl < Br < I .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

The chemical reactions involving “this compound” can be quite complex. For instance, a catalytic protodeboronation of pinacol boronic esters utilizing a radical approach has been reported . This protocol allows for a formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .科学的研究の応用

3-bromo-2-chloro-5-(difluoromethyl)thiophene has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of a variety of compounds with potential therapeutic applications. It has also been used in the synthesis of novel polymers with potential applications in drug delivery and tissue engineering. This compound has also been used in the synthesis of novel fluorescent dyes and sensors for biological applications.

作用機序

Target of Action

Thiophene derivatives have gained increased interest in many fields of science and industry, and they can be utilized for further synthesis of new molecular structures .

Mode of Action

It’s known that halogenated heteroaromatic compounds like this can undergo a “halogen dance” reaction, which involves treatment with lda leading to the formation of rearranged lithiated intermediates . This proves to be a versatile synthetic route toward substituted heterocycles .

Biochemical Pathways

The compound’s halogen dance reaction can lead to the formation of various functionalized thiophenes, which can serve as building blocks in numerous chemical transformations .

Result of Action

Its halogen dance reaction can lead to the synthesis of a number of previously unknown (difluoromethyl)- and (chloromethyl)thiophenes .

Action Environment

The halogen dance reaction it undergoes is known to be influenced by the nature of the halogen atom, with the ease of migration increasing in the series cl < br < i .

実験室実験の利点と制限

The advantages of using 3-bromo-2-chloro-5-(difluoromethyl)thiophene in laboratory experiments include its low cost, ease of synthesis, and wide range of applications. However, there are some limitations to using this compound in laboratory experiments. For example, it is not very stable and can easily decompose in the presence of light or heat. In addition, it is also not very soluble in water, which can make it difficult to use in some experiments.

将来の方向性

There are a number of potential future directions for research on 3-bromo-2-chloro-5-(difluoromethyl)thiophene. One potential direction is to explore its potential applications in drug delivery and tissue engineering. Another potential direction is to explore its potential use in the development of novel fluorescent dyes and sensors for biological applications. In addition, further research is needed to better understand its mechanism of action and biochemical and physiological effects. Finally, further research is needed to explore its potential toxicity and other safety concerns.

合成法

3-bromo-2-chloro-5-(difluoromethyl)thiophene can be synthesized through a variety of methods. One common method is the reaction of 2-chloro-5-methoxy-3-methylthiophene with bromine and a difluoromethyl group in the presence of a base. This reaction produces this compound as the final product. Another method involves the reaction of 2-chloro-5-methoxy-3-methylthiophene with bromine and a difluoromethyl group in the presence of a palladium catalyst. This reaction is performed under mild conditions and produces this compound as the final product.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-2-chloro-5-(difluoromethyl)thiophene involves the introduction of bromine, chlorine, and difluoromethyl groups onto a thiophene ring.", "Starting Materials": [ "Thiophene", "Bromine", "Chlorine", "Difluoromethane", "Sodium hydride", "Dimethylformamide", "Acetic acid", "Sodium acetate", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Thiophene is treated with sodium hydride in dimethylformamide to form the sodium salt of thiophene.", "Bromine is added to the sodium salt of thiophene to form 3-bromo thiophene.", "3-bromo thiophene is treated with chlorine in the presence of acetic acid and sodium acetate to form 3-bromo-2-chloro thiophene.", "Difluoromethane is added to 3-bromo-2-chloro thiophene in the presence of sodium hydroxide and water to form 3-bromo-2-chloro-5-(difluoromethyl)thiophene." ] } | |

CAS番号 |

2091608-75-0 |

分子式 |

C5H2BrClF2S |

分子量 |

247.5 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。